

Crystal Structure of Anilinium Bromide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Aniline hydrobromide*

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This in-depth technical guide provides a comprehensive analysis of the crystal structure of anilinium bromide ($C_6H_5NH_3^+ \cdot Br^-$), a compound of interest in materials science and pharmaceutical development. This document summarizes the crystallographic data of its known polymorphs, details the experimental protocols for its synthesis and structural analysis, and presents visual representations of the experimental workflow and key structural relationships.

Introduction

Anilinium bromide is an organic salt that has garnered attention due to its interesting structural phase transitions and potential applications in ferroelectric and nonlinear optical materials. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-property relationships and for the rational design of new materials. This guide focuses on the crystallographic analysis of the different solid-state phases of anilinium bromide, providing the detailed structural parameters necessary for advanced research and development.

Crystallographic Data

Anilinium bromide is known to exist in at least two distinct crystalline phases: a low-temperature monoclinic phase and a high-temperature orthorhombic phase. A phase transition between these two forms occurs at approximately 295 K.[\[1\]](#)

Low-Temperature Monoclinic Phase (P2₁/c)

At temperatures below 295 K, anilinium bromide adopts a monoclinic crystal structure. A detailed study at 163 K revealed the following crystallographic parameters.

Parameter	Value	Reference
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[2]
a	6.758(3) Å	[2]
b	5.981(5) Å	[2]
c	16.738(7) Å	[2]
β	91.34(1)°	[2]
Volume (V)	676.4 Å ³	[2]
Z	4	[2]
Calculated Density (Dx)	1.71 Mg m ⁻³	[2]
Temperature	163 K	[2]

In this low-temperature phase, the anilinium and bromide ions are shifted in opposite directions along the a-axis compared to their positions in the high-temperature phase.[2]

High-Temperature Orthorhombic Phase (Pccn)

Above the transition temperature of 295 K, anilinium bromide crystallizes in the orthorhombic system with the space group Pccn.[2] An earlier study also reported an orthorhombic structure with the space group P2₁22₁ and slightly different unit cell parameters, which may represent an earlier determination of this high-temperature phase.[3]

Parameter	Value	Reference
Crystal System	Orthorhombic	[2]
Space Group	Pccn	[2]
a	6.10 Å	[3]
b	8.44 Å	[3]
c	6.91 Å	[3]
z	2	[3]

Experimental Protocols

Synthesis of Anilinium Bromide Single Crystals

High-quality single crystals of anilinium bromide suitable for X-ray diffraction can be synthesized via a straightforward acid-base reaction followed by recrystallization.

Materials:

- Aniline ($C_6H_5NH_2$)
- Hydrobromic acid (HBr, aqueous solution)
- Distilled water
- Ethanol

Procedure:

- Aniline is added dropwise to an excess of a stirred aqueous solution of hydrobromic acid at room temperature.[2]
- The resulting precipitate of anilinium bromide is collected by filtration.
- The crude product is washed with cold distilled water to remove any unreacted starting materials.[2]

- For recrystallization, the anilinium bromide is dissolved in a minimal amount of a suitable solvent, such as ethanol or a water-ethanol mixture.
- The solution is allowed to evaporate slowly at room temperature. High-quality single crystals will form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol outlines the general steps involved.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo $\text{K}\alpha$ radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.
- Cryostat for low-temperature data collection.
- Goniometer head for crystal mounting.

Procedure:

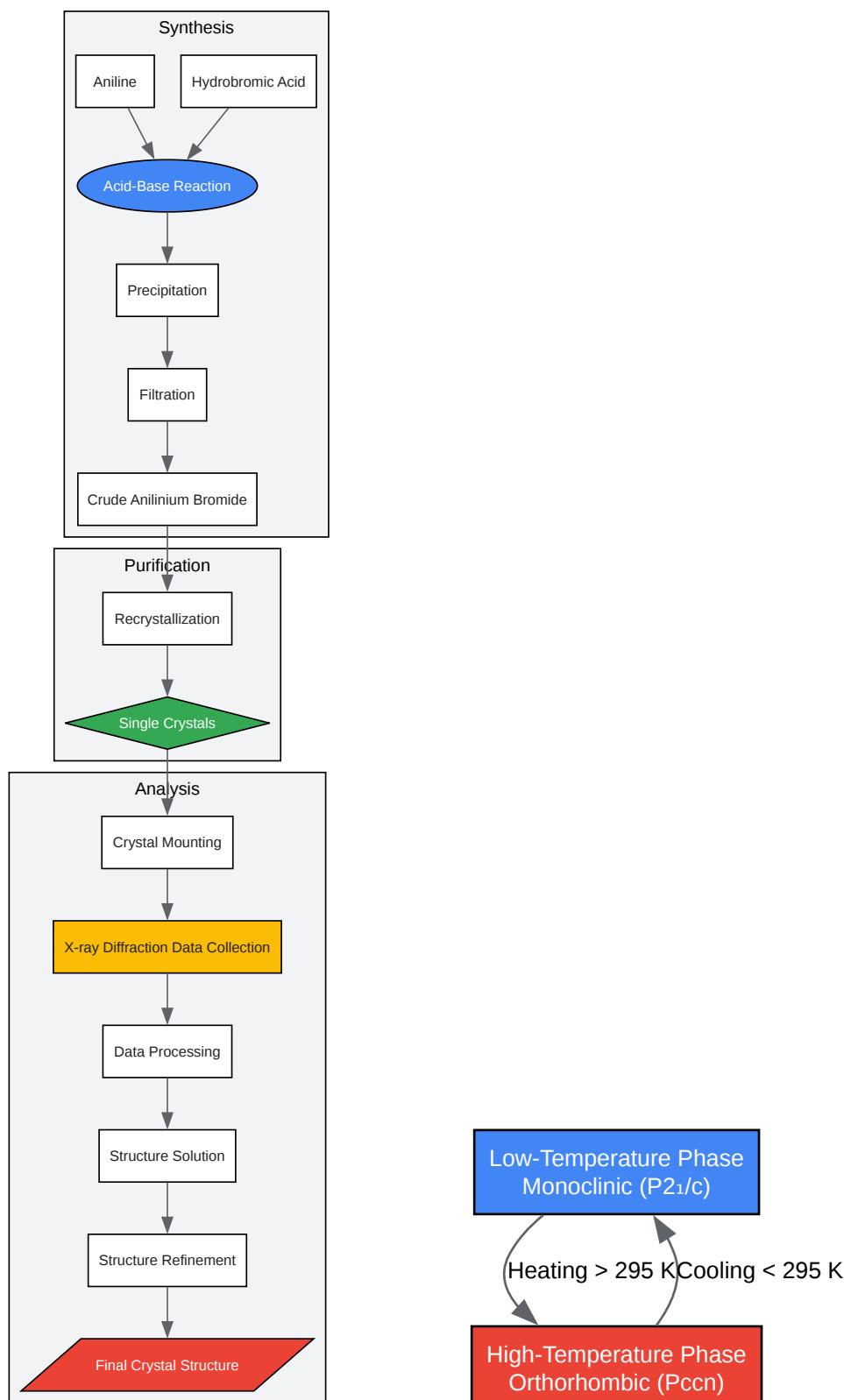
- Crystal Mounting: A suitable single crystal of anilinium bromide is selected under a microscope and mounted on the goniometer head.
- Data Collection:
 - The crystal is placed in the X-ray beam and, if required, cooled to the desired temperature using the cryostat.
 - The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
 - The diffraction intensities and the corresponding crystal orientations are recorded.
- Data Processing:

- The collected raw data is processed to integrate the diffraction spots and apply corrections for factors such as absorption.
- The unit cell parameters are determined from the positions of the diffraction spots.
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
 - The structural model is then refined using least-squares methods against the experimental diffraction data to optimize the atomic coordinates and thermal parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of anilinium bromide to its final crystal structure analysis.

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